N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
Description
N-[1-(4-Pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole-substituted phenyl group. Its structure comprises a pyrazol-1-yl moiety attached to a phenyl ring, which is further linked to an ethylidene hydroxylamine group. The presence of the pyrazole ring, a heterocycle with two adjacent nitrogen atoms, may enhance its ability to act as a ligand in metal complexes or influence its physicochemical properties .
Properties
IUPAC Name |
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXZCCXVXTLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Gallic Hydrazide Derivatives ()
Several gallic hydrazide analogs share structural motifs with the target compound, particularly the N-(substituted phenyl-ethylidene) backbone. Key examples include:
- N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
- N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
- N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
Comparison Insights :
- The target compound’s pyrazole group may offer superior metal-binding capacity compared to halogen or methoxy substituents in gallic hydrazides.
- Gallic derivatives exhibit antioxidant properties, as inferred from their structural similarity to butylated hydroxytoluene (BHT) . The target compound’s bioactivity remains unconfirmed but warrants investigation.
Pyrazole-Based Hydroxylamine Analogs ()
Recent studies highlight structurally related pyrazole-hydroxylamine hybrids:
N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine ():
- Substituents: Ethyl and methyl groups on the pyrazole ring.
- Purity: 95%, suggesting robust synthetic protocols .
N-{[3-(4-Ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine ():
- Substituents: 4-Ethylphenyl and phenyl groups; methylidene backbone.
- Molecular Weight: Higher due to bulky aromatic substituents .
*Estimated based on structural similarity.
Biological Activity
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- A pyrazole ring : Known for various biological activities.
- A phenyl group : Enhances interaction with biological targets.
- A hydroxylamine moiety : Implicated in redox reactions.
This combination allows for versatile interactions with different molecular targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing oxidative stress levels in cells. Additionally, the pyrazole ring may modulate the activity of various proteins, leading to significant downstream effects on cellular pathways relevant to disease states such as cancer and inflammation.
Antioxidant Activity
Research indicates that this compound exhibits potential antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further exploration in treating infections .
| Activity Type | Specific Findings |
|---|---|
| Antioxidant | Modulates oxidative stress levels; potential therapeutic applications in oxidative stress-related diseases. |
| Antimicrobial | Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria; further studies needed to quantify effectiveness. |
Study 1: Antioxidant Potential
In a study assessing various pyrazole derivatives, this compound was highlighted for its ability to scavenge free radicals effectively. The study demonstrated that compounds with hydroxylamine groups often exhibited enhanced antioxidant activity compared to their counterparts without such moieties.
Study 2: Antimicrobial Efficacy
A comparative analysis of several pyrazole derivatives indicated that this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antimicrobial agents, warranting further investigation into its clinical potential .
Future Directions
The potential applications of this compound extend beyond its current understanding. Future research should focus on:
- In vivo studies : To validate the efficacy and safety profile of the compound.
- Mechanistic studies : To elucidate specific pathways influenced by this compound.
- Synthesis of analogs : To explore variations that may enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
